molecular formula C9H10FNO2 B1372785 3-(3-Fluorophenoxy)propanamide CAS No. 1094734-20-9

3-(3-Fluorophenoxy)propanamide

Cat. No.: B1372785
CAS No.: 1094734-20-9
M. Wt: 183.18 g/mol
InChI Key: ZYTPYBGUTQWYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenoxy)propanamide is an organic compound with the molecular formula C9H10FNO2 It is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxy)propanamide typically involves the reaction of 3-fluorophenol with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the acyl chloride, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Fluorophenoxy)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenoxy group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenoxy)propanamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s structure suggests it may interact with enzymes and receptors involved in inflammation and pain modulation .

Comparison with Similar Compounds

  • 3-(2-Fluorophenoxy)propanamide
  • 3-(4-Fluorophenoxy)-1-propanol
  • 2-(2-Fluorophenoxy)ethanamine hydrochloride

Comparison: 3-(3-Fluorophenoxy)propanamide is unique due to the position of the fluorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

3-(3-fluorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTPYBGUTQWYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenoxy)propanamide
Reactant of Route 2
3-(3-Fluorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
3-(3-Fluorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
3-(3-Fluorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
3-(3-Fluorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.